

# The Allosteric Architecture of PZ-2891 Binding to Pantothenate Kinase 3

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## Compound of Interest

Compound Name: PZ-2891

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An In-depth Technical Guide on the Binding Site and Mechanism of a Novel PANK3 Modulator

## Introduction

**PZ-2891** is a novel, orally bioavailable, and brain-penetrant small molecule that modulates the activity of pantothenate kinase (PANK), the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA). Mutations in PANK2, a PANK isoform, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder. **PZ-2891** has emerged as a promising therapeutic candidate by activating other PANK isoforms, including PANK3, to compensate for PANK2 deficiency.[1][2] This technical guide provides a comprehensive analysis of the binding site of **PZ-2891** on PANK3, detailing the molecular interactions, quantitative binding affinities, and the experimental protocols used for their determination.

## The Binding Site of PZ-2891 on PANK3

**PZ-2891** exhibits a unique binding mode to PANK3, acting as both an orthosteric inhibitor and an allosteric activator.[3] This dual functionality is attributed to its binding site, which is located at the dimer interface of the PANK3 homodimer, occupying the pantothenate binding pocket of one protomer and extending to interact with the adjacent protomer.[3][4] This interaction stabilizes the active conformation of the enzyme.

Crystallographic data from the PANK3•AMPPNP•Mg<sup>2+</sup>•**PZ-2891** complex (PDB ID: 6B3V) reveals the precise molecular interactions that govern the binding of **PZ-2891**. The isopropyl

moiety of **PZ-2891** inserts into a hydrophobic pocket within the pantothenate binding site. Key hydrogen bonds are formed between the carbonyl group of **PZ-2891** and the catalytic residue Arg193 of one PANK3 protomer. The pyridazine ring of **PZ-2891** extends into the dimer interface, forming a hydrogen bond with Arg292 of the adjacent protomer (Arg292') and engaging in a  $\pi$ - $\pi$  stacking interaction with Trp327'.

## Quantitative Binding Data

The binding affinity of **PZ-2891** for PANK3 has been quantified using various biochemical and biophysical assays. The data consistently demonstrate a high-affinity interaction in the nanomolar range.

Parameter	Value	Method	Species	Conditions	Reference
IC <sub>50</sub>	1.3 ± 0.2 nM	Radiochemical Enzyme Inhibition Assay	Human	-	
K	0.203 nM	Surface Plasmon Resonance (SPR)	Human	In the presence of 1 mM ATP•Mg <sup>2+</sup>	
k <sub>a</sub> (association rate)	2.37 × 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup>	Surface Plasmon Resonance (SPR)	Human	In the presence of 1 mM ATP•Mg <sup>2+</sup>	
k (dissociation rate)	4.82 × 10 <sup>-4</sup> s <sup>-1</sup>	Surface Plasmon Resonance (SPR)	Human	In the presence of 1 mM ATP•Mg <sup>2+</sup>	
Residence Time (1/k)	34 min	Surface Plasmon Resonance (SPR)	Human	In the presence of 1 mM ATP•Mg <sup>2+</sup>	

## Experimental Protocols

### Radiochemical Enzyme Inhibition Assay

The inhibitory activity of **PZ-2891** on PANK3 is determined using a radiochemical assay that measures the phosphorylation of pantothenate.

Protocol:

- **Reaction Mixture:** Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl<sub>2</sub>, 2.5 mM ATP, 33 μM [<sup>14</sup>C]pantothenate, and purified recombinant PANK3 enzyme.
- **Inhibitor Addition:** Add varying concentrations of **PZ-2891** dissolved in DMSO to the reaction mixture. An equivalent volume of DMSO is used as a control.
- **Incubation:** Incubate the reaction mixtures at 37°C for 15 minutes.
- **Quenching:** Stop the reaction by adding 10% (w/v) trichloroacetic acid.
- **Separation:** Separate the product, [<sup>14</sup>C]phosphopantothenate, from the unreacted [<sup>14</sup>C]pantothenate using a suitable method, such as thin-layer chromatography.
- **Quantification:** Quantify the amount of [<sup>14</sup>C]phosphopantothenate produced using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **PZ-2891** and determine the IC<sub>50</sub> value by fitting the data to the Morrison equation.

### Surface Plasmon Resonance (SPR)

The kinetics of **PZ-2891** binding to PANK3 are analyzed using Surface Plasmon Resonance (SPR) technology.

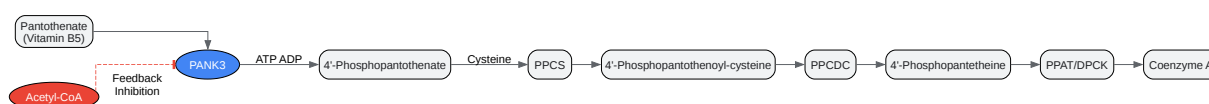
Protocol:

- **Chip Preparation:** Covalently immobilize purified recombinant PANK3 onto a CM5 sensor chip using standard amine coupling chemistry.

- **Running Buffer:** Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% (v/v) P20 surfactant, and 1 mM ATP•Mg<sup>2+</sup>.
- **Analyte Injection:** Inject serial dilutions of **PZ-2891** in running buffer over the sensor chip surface at a constant flow rate.
- **Data Collection:** Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of **PZ-2891**.
- **Regeneration:** After each injection, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
- **Data Analysis:** Fit the sensorgram data to a 1:1 binding model to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k$ ), and the equilibrium dissociation constant ( $K$ ).

## Signaling Pathway and Mechanism of Action

PANK3 is a key enzyme in the Coenzyme A (CoA) biosynthetic pathway. This pathway is subject to feedback inhibition by acetyl-CoA, which binds to PANK3 and stabilizes an inactive conformation.

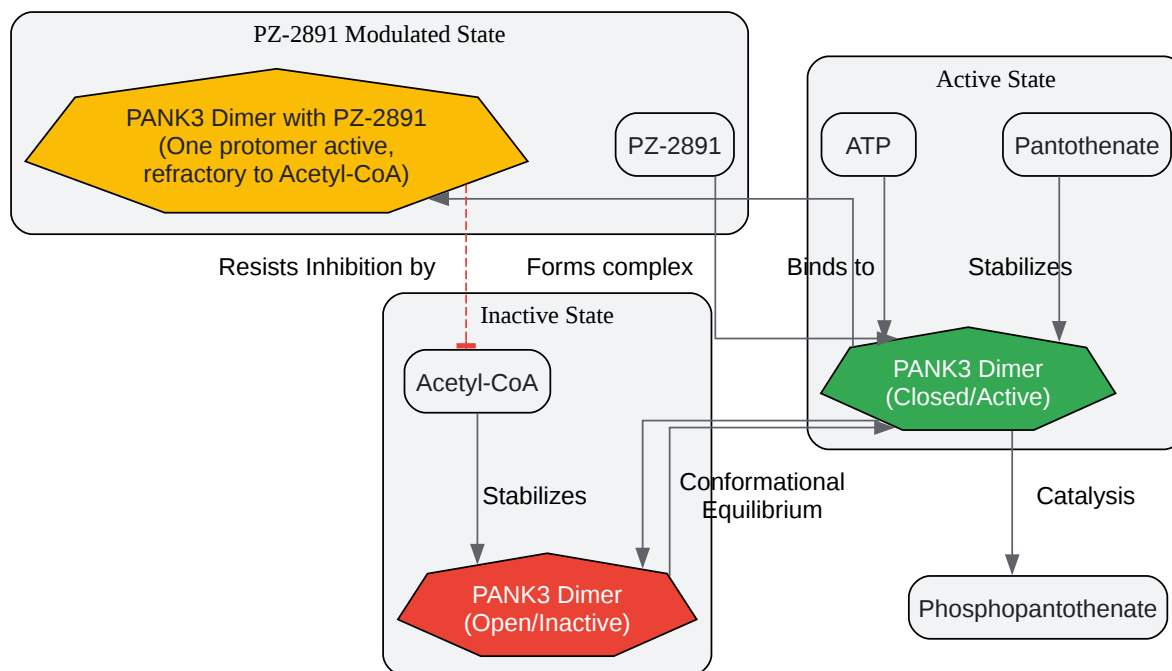


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Caption: Coenzyme A biosynthesis pathway and its regulation.

**PZ-2891** modulates this pathway through a unique allosteric mechanism. By binding across the dimer interface, **PZ-2891** locks one protomer in an inactive state while simultaneously

stabilizing the adjacent protomer in a catalytically active conformation that is resistant to feedback inhibition by acetyl-CoA.



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Caption: Allosteric activation mechanism of **PZ-2891** on PANK3.

## Conclusion

The binding of **PZ-2891** to PANK3 is a highly specific and potent interaction that occurs at the dimer interface, encompassing the pantothenate binding site. This unique binding mode underpins its dual action as an orthosteric inhibitor and an allosteric activator, ultimately leading to an increase in Coenzyme A biosynthesis by rendering the enzyme resistant to feedback inhibition. The detailed understanding of this binding site and mechanism of action provides a

solid foundation for the further development of **PZ-2891** and other PANK modulators as potential therapeutics for PKAN and other related disorders.

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